5-chloro-3-cyano-N-cyclohexyl-4,6-dimethyl-N-(prop-2-en-1-yl)pyridine-2-sulfonamide
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Overview
Description
5-chloro-3-cyano-N-cyclohexyl-4,6-dimethyl-N-(prop-2-en-1-yl)pyridine-2-sulfonamide is a complex organic compound with a unique structure that combines various functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-chloro-3-cyano-N-cyclohexyl-4,6-dimethyl-N-(prop-2-en-1-yl)pyridine-2-sulfonamide typically involves multiple steps, starting from readily available precursors. The process may include:
Formation of the Pyridine Ring: This can be achieved through cyclization reactions involving appropriate starting materials.
Introduction of Substituents: Functional groups such as chloro, cyano, cyclohexyl, and prop-2-en-1-yl are introduced through various substitution reactions.
Sulfonamide Formation:
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, advanced catalysts, and automated processes to ensure consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
5-chloro-3-cyano-N-cyclohexyl-4,6-dimethyl-N-(prop-2-en-1-yl)pyridine-2-sulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove certain functional groups or alter the oxidation state of the compound.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcome.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce dechlorinated or de-cyanated compounds.
Scientific Research Applications
5-chloro-3-cyano-N-cyclohexyl-4,6-dimethyl-N-(prop-2-en-1-yl)pyridine-2-sulfonamide has several scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and mechanisms.
Biology: Researchers study the compound’s interactions with biological molecules to understand its potential as a biochemical tool or therapeutic agent.
Medicine: The compound’s potential pharmacological properties are investigated for the development of new drugs. Its ability to interact with specific molecular targets makes it a candidate for treating various diseases.
Industry: The compound is used in the development of new materials and chemical processes, contributing to advancements in industrial chemistry.
Mechanism of Action
The mechanism of action of 5-chloro-3-cyano-N-cyclohexyl-4,6-dimethyl-N-(prop-2-en-1-yl)pyridine-2-sulfonamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to modulation of their activity. The compound’s structure allows it to bind to these targets with high specificity, influencing various biochemical pathways and cellular processes.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other pyridine derivatives with sulfonamide groups, such as:
- 5-chloro-3-cyano-N-cyclohexyl-4,6-dimethylpyridine-2-sulfonamide
- 5-chloro-3-cyano-N-cyclohexyl-4,6-dimethyl-N-(prop-2-yn-1-yl)pyridine-2-sulfonamide
Uniqueness
What sets 5-chloro-3-cyano-N-cyclohexyl-4,6-dimethyl-N-(prop-2-en-1-yl)pyridine-2-sulfonamide apart is its specific combination of functional groups, which confer unique chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various scientific fields.
Properties
IUPAC Name |
5-chloro-3-cyano-N-cyclohexyl-4,6-dimethyl-N-prop-2-enylpyridine-2-sulfonamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22ClN3O2S/c1-4-10-21(14-8-6-5-7-9-14)24(22,23)17-15(11-19)12(2)16(18)13(3)20-17/h4,14H,1,5-10H2,2-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HQTMJYZBBQOFAE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NC(=C1Cl)C)S(=O)(=O)N(CC=C)C2CCCCC2)C#N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22ClN3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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